

Analytical methods for N-(4-iodophenyl)cyclopropanecarboxamide characterization

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Compound of Interest

	<i>N</i> -(4- iodophenyl)cyclopropanecarboxa mide
Compound Name:	
Cat. No.:	B186092

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An Application Note from the Senior Application Scientist

Topic: Analytical Methods for the Comprehensive Characterization of **N-(4-iodophenyl)cyclopropanecarboxamide**

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(4-iodophenyl)cyclopropanecarboxamide is a key building block in medicinal chemistry, valued for the unique conformational constraints imposed by its cyclopropyl moiety and the synthetic versatility offered by the iodo-substituent, which facilitates further cross-coupling reactions.^[1] The rigorous characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, including active pharmaceutical ingredients (APIs). This guide provides a detailed, multi-technique approach for the comprehensive analysis of **N-(4-iodophenyl)cyclopropanecarboxamide**, grounded in established analytical principles. We present field-proven protocols for structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), purity assessment by High-Performance Liquid Chromatography (HPLC), and confirmatory analysis via Infrared (IR) Spectroscopy and Elemental Analysis (EA).

Introduction: The Rationale for a Multi-Pronged Analytical Strategy

In drug discovery and development, the quality of a starting material directly impacts the entire synthetic route and the final product's safety and efficacy. No single analytical technique can provide a complete picture of a chemical entity. A robust characterization strategy, therefore, relies on the orthogonal application of multiple analytical methods. Each technique provides a unique piece of the puzzle, and their collective data build a self-validating system of evidence.

- Structural Elucidation: Confirms the covalent bonding framework and connectivity of the molecule.
- Purity Assessment: Quantifies the analyte and separates it from process-related impurities, starting materials, and degradation products.
- Physicochemical Confirmation: Verifies functional groups and elemental composition.

This document outlines an integrated workflow designed to deliver an unambiguous and comprehensive characterization of **N-(4-iodophenyl)cyclopropanecarboxamide**.

Physicochemical Properties & Reference Data

A foundational step in any analysis is to collate the theoretical properties of the target compound. This data serves as the benchmark against which experimental results are compared.

Property	Value	Source
Chemical Structure	 Chemical structure of N-(4-iodophenyl)cyclopropanecarboxamide	PubChem
Molecular Formula	$C_{10}H_{10}INO$	Calculated
Molecular Weight	287.10 g/mol	Calculated[2]
Appearance	Typically an off-white to pale yellow solid	General Observation
Theoretical Elemental Composition	C: 41.83%, H: 3.51%, N: 4.88%	Calculated

Primary Structural Elucidation: NMR and Mass Spectrometry

The combination of NMR and MS is the cornerstone of modern structural chemistry. MS provides the molecular weight and elemental formula, while NMR reveals the precise arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure, connectivity, and conformation. For **N-(4-iodophenyl)cyclopropanecarboxamide**, both 1H and ^{13}C NMR are essential.

Causality Behind Experimental Choices:

- Solvent: Deuterated chloroform ($CDCl_3$) is a common choice for compounds of this polarity. If solubility is an issue, deuterated dimethyl sulfoxide ($DMSO-d_6$) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.
- Frequency: A higher field strength (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns of the aromatic and cyclopropyl protons.[3]

Predicted 1H and ^{13}C NMR Data:

Moiety	Predicted ¹ H Chemical Shift (δ , ppm)	Predicted ¹³ C Chemical Shift (δ , ppm)	Rationale
Amide N-H	7.5 - 8.5 (broad singlet)	N/A	The proton is deshielded by the adjacent carbonyl and its signal is often broad due to quadrupolar coupling with nitrogen and potential hydrogen exchange.
Aromatic H (ortho to NH)	~7.5 (d, $J \approx 8.8$ Hz, 2H)	~138	These protons are part of an AA'BB' system, deshielded by the amide group. They appear as a doublet.
Aromatic H (ortho to I)	~7.6 (d, $J \approx 8.8$ Hz, 2H)	~122	These protons are also part of the AA'BB' system and are deshielded by the iodine atom. They appear as a doublet.
Cyclopropyl CH (methine)	1.5 - 1.7 (m, 1H)	~16	This proton is coupled to the four adjacent CH ₂ protons, resulting in a complex multiplet.
Cyclopropyl CH ₂ (methylene)	0.8 - 1.2 (m, 4H)	~8	The two pairs of diastereotopic methylene protons on the cyclopropyl ring will exhibit complex splitting patterns.

Carbonyl C=O	N/A	~173	The amide carbonyl carbon is characteristically found in this downfield region.
Aromatic C (C-NH)	N/A	~139	The carbon atom directly attached to the nitrogen.
Aromatic C (C-I)	N/A	~85	The carbon atom bearing the iodine substituent is significantly shifted upfield due to the heavy atom effect.

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **N-(4-iodophenyl)cyclopropanecarboxamide** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrument Setup: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer. [4]
- ^1H NMR Acquisition:
 - Use a standard pulse program.
 - Acquire at least 16 scans.
 - Set the spectral width to cover a range of -1 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program.

- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >512 scans).
- Set the spectral width to cover a range of 0 to 200 ppm.
- Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C). Integrate the ^1H signals and assign all peaks based on their chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy, serving as a powerful confirmation of the chemical formula.[\[5\]](#)

Causality Behind Experimental Choices:

- Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method well-suited for this molecule, as it is likely to produce the protonated molecular ion $[\text{M}+\text{H}]^+$ with minimal fragmentation.
- Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS to achieve the mass accuracy required to confirm the elemental composition.

Experimental Protocol: ESI-HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~10-50 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrument Setup: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap).
- Method Parameters:
 - Ionization Mode: Positive ESI.

- Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Mass Range: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
- Data Acquisition: Acquire data in centroid mode.

- Data Analysis:
 - Identify the peak corresponding to the $[\text{M}+\text{H}]^+$ ion. For $\text{C}_{10}\text{H}_{10}\text{INO}$, the theoretical exact mass is 287.0015. The expected $[\text{M}+\text{H}]^+$ ion would be at m/z 287.0088.
 - Confirm the isotopic pattern, which will be characteristic due to the presence of iodine.
 - Use the instrument's software to calculate the elemental composition from the accurate mass measurement. The result should be within a 5 ppm mass error of the theoretical value.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and separating them from any related impurities.^[6] A robust reversed-phase HPLC (RP-HPLC) method is ideal for **N-(4-iodophenyl)cyclopropanecarboxamide**.

Causality Behind Experimental Choices:

- Stationary Phase: A C18 column is a versatile and common choice for moderately polar compounds, providing good retention and resolution.^[7]
- Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the efficient elution of the main compound while separating it from potentially more or less polar impurities. A buffer (e.g., phosphate) may be added to control the pH and improve peak shape.^[8]

- **Detection:** The iodophenyl moiety is a strong chromophore. UV detection at a wavelength of approximately 254 nm should provide excellent sensitivity.

Experimental Protocol: RP-HPLC Purity Analysis

- **Apparatus and Materials:**
 - HPLC system with a UV detector.
 - C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Acetonitrile (HPLC grade), Water (HPLC grade).
- **Chromatographic Conditions:**
 - Mobile Phase A: Water
 - Mobile Phase B: Acetonitrile
 - Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
- **Sample Preparation:**
 - Diluent: A 50:50 mixture of acetonitrile and water.
 - Sample Solution: Accurately weigh ~5 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[6]
- **Analysis and Calculation:**

- Inject the diluent as a blank to ensure no system peaks interfere.
- Inject the sample solution and record the chromatogram for at least 20 minutes.
- Calculate the purity by area percent normalization:
 - $\text{% Purity} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

HPLC Method Parameters Summary

Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: Water, B: Acetonitrile
Flow Rate	1.0 mL/min
Detector	UV at 254 nm
Temperature	30 °C

Confirmatory and Complementary Techniques

These techniques provide additional, orthogonal data to support the primary structural and purity analyses.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
[9]

Expected Characteristic IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (Amide)	3300 - 3350	Sharp, medium intensity peak.
Aromatic C-H Stretch	3000 - 3100	Peaks just above 3000 cm ⁻¹ .
Aliphatic C-H Stretch (Cyclopropyl)	2900 - 3000	Peaks just below 3000 cm ⁻¹ .
C=O Stretch (Amide I)	1650 - 1680	Strong, sharp peak.
N-H Bend (Amide II)	1510 - 1550	Medium intensity peak.
Aromatic C=C Stretch	1475 - 1600	Multiple peaks in this region.

Protocol: Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum should be compared against the expected absorption bands.

Elemental Analysis (EA)

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen (CHN). This is a fundamental test of purity and composition.[\[10\]](#)

Principle: The sample is combusted at high temperature to convert the elements into simple gases (CO₂, H₂O, N₂), which are then separated and quantified using a thermal conductivity detector.[\[11\]](#)

Protocol:

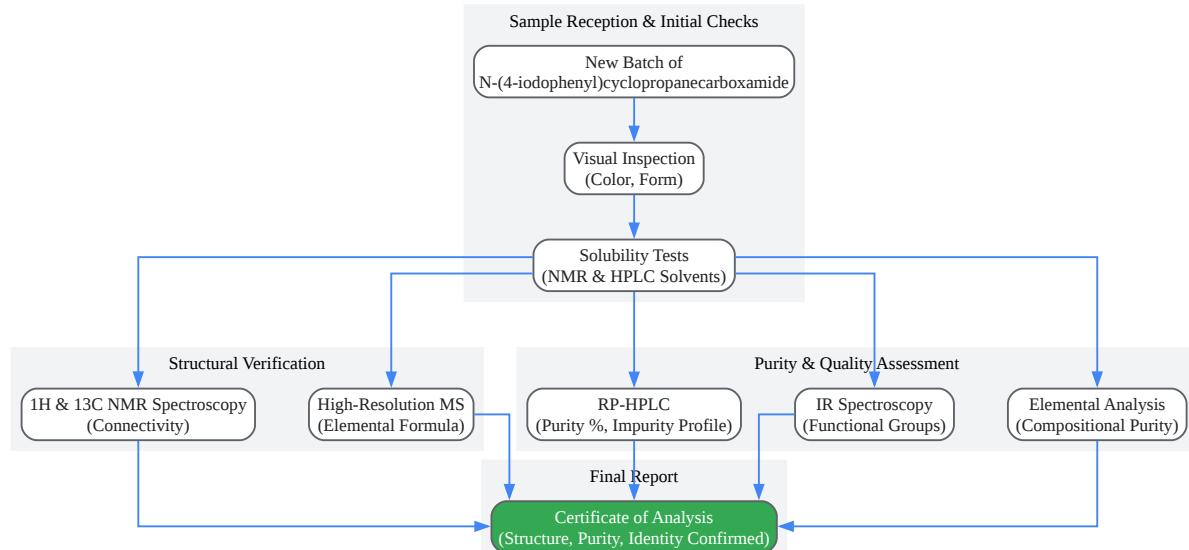
- Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.
- Analyze using a calibrated CHN elemental analyzer.
- Compare the experimental weight percentages to the theoretical values.

Acceptance Criteria: The experimentally determined percentages for C, H, and N should be within $\pm 0.4\%$ of the theoretical values calculated from the molecular formula C₁₀H₁₀INO.[\[11\]](#)

Element	Theoretical %	Experimental %	Result (Pass/Fail)
Carbon (C)	41.83		
Hydrogen (H)	3.51		
Nitrogen (N)	4.88		

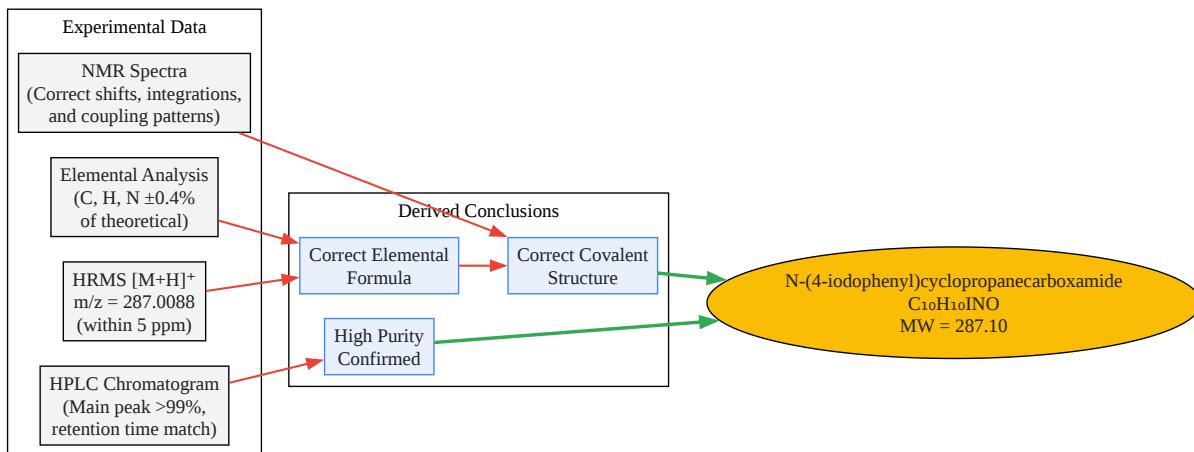
Visualization of Analytical Workflows

Diagrams help to clarify the logical flow and interrelation of the analytical processes.



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Caption: Integrated workflow for the complete characterization of a new sample.

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Caption: Logical integration of orthogonal analytical data for final confirmation.

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